{[(4-Fluorophenyl)methyl]carbamoyl}formic acid
Description
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid is a carboxylic acid derivative featuring a 4-fluorobenzyl-substituted carbamoyl group. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting enzymes like matrix metalloproteinases (MMPs) .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXSNUKDTVZDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864244-64-4 | |
| Record name | 2-[[(4-Fluorophenyl)methyl]amino]-2-oxoacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWK9YLM7BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Amidation via Carbamoyl Chloride Intermediate
One common approach involves the reaction of 4-fluorobenzylamine with formyl chloride or a formyl equivalent to form the carbamoyl chloride intermediate, which subsequently reacts with formic acid or its salts to yield the target compound.
- Reaction conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Catalysts/bases: Organic bases like triethylamine or inorganic bases such as potassium carbonate are used to neutralize HCl generated.
- Temperature: Controlled low temperatures (0–25 °C) to avoid side reactions.
Direct Coupling Using Coupling Reagents
Alternatively, direct coupling of 4-fluorobenzylamine with formic acid or formate salts can be achieved using coupling reagents such as:
- 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)
- Carbodiimides (e.g., DCC or EDC)
This method avoids the need for corrosive acid chlorides and can be performed under milder conditions.
- Solvents: Anhydrous DMF or dichloromethane (DCM).
- Base: Tertiary amines like N-methylmorpholine or diisopropylethylamine.
- Temperature: Room temperature to slightly elevated (up to 40 °C).
S-Alkylation Followed by Hydrolysis
In some synthetic schemes related to fluorophenyl carbamoyl derivatives, S-alkylation of mercapto intermediates with bromomethyl derivatives followed by hydrolysis has been used to introduce the carbamoyl group, which can be adapted for formic acid derivatives.
- Base: Resin-bound tertiary amines or aqueous NaOH.
- Solvents: Anhydrous DMF or ethanol.
- Yield: Good yields reported with proper control of reaction conditions.
Solvent and Base Selection
The choice of solvent and base is critical in optimizing the yield and purity of this compound.
| Solvent Type | Examples | Notes |
|---|---|---|
| Ether solvents | Tetrahydrofuran (THF), Diethyl ether | Good for carbamoyl chloride reactions |
| Polar aprotic solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Enhance coupling reagent efficiency |
| Alcohol solvents | Methanol, Ethanol | Used in precipitation and purification |
| Hydrocarbon solvents | Toluene, Hexane | Used for crystallization and washing |
| Base Type | Examples | Role |
|---|---|---|
| Organic bases | Triethylamine, N-methylmorpholine, DIPEA | Neutralize acids, catalyze amidation |
| Inorganic bases | Potassium carbonate, Sodium hydroxide | Facilitate deprotonation and hydrolysis |
Purification and Crystallization
- After synthesis, the reaction mixture is often cooled to precipitate the product.
- Filtration followed by washing with cold methanol or THF removes impurities.
- Drying under vacuum yields the purified compound.
- Slurrying the solid in methanol can improve purity by removing genotoxic impurities.
Research Findings and Optimization
- Use of DMSO solvates and controlled cooling (-15 to -25 °C) improves crystallinity and purity.
- Microcrystalline cellulose (MCC) as a premixing agent enhances handling and formulation properties in pharmaceutical applications.
- The choice of coupling reagent and solvent mixture significantly affects the yield and polymorphic form of the final compound.
- Reaction monitoring by HPLC and NMR ensures minimal impurities and confirmation of product structure.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Carbamoyl chloride route | 4-fluorobenzylamine, formyl chloride, base, THF | High reactivity, straightforward | Requires handling of acid chlorides |
| Coupling reagent method | 4-fluorobenzylamine, formic acid, EEDQ or DCC, DMF | Mild conditions, less corrosive | Coupling reagent cost, side products |
| S-Alkylation and hydrolysis | Mercapto intermediates, bromomethyl halides, NaOH, DMF/EtOH | Versatile for derivative synthesis | Multi-step, longer reaction times |
Chemical Reactions Analysis
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.
Common reagents used in these reactions include lithium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(4-Fluorophenyl)methyl]carbamoyl}formic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. Further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Structural Analogs in MMP Inhibitor Development
Several structurally related compounds have been synthesized and characterized in studies targeting MMP-7/-13 inhibition. These analogs share a core isoindole-1,3-dione scaffold linked to a 4-fluorobenzylcarbamoyl group but differ in alkyl chain length and terminal functional groups:
| Compound ID | Alkyl Chain Length | Yield (%) | Purity (%) | Key Structural Feature |
|---|---|---|---|---|
| 14m (ZHAWOC5684) | Pentanoic acid | 50 | 96 | 5-carbon spacer, terminal carboxylic acid |
| 14n (ZHAWOC6645) | Hexanoic acid | 59 | 97 | 6-carbon spacer, terminal carboxylic acid |
| 14k (ZHAWOC6644) | Propanoic acid | 62 | 97 | 3-carbon spacer, terminal carboxylic acid |
| 14l (ZHAWOC5463) | Butanoic acid | 97 | 97 | 4-carbon spacer, terminal carboxylic acid |
Key Observations :
- Increasing alkyl chain length correlates with variable synthetic yields (e.g., 14p with an 8-carbon spacer had a 30% yield, while 14l with a 4-carbon spacer achieved 97% yield) .
- All analogs exhibit >95% purity, confirming robust synthetic protocols. Terminal carboxylic acids likely enhance solubility and metal-binding capacity, critical for MMP inhibition .
Substituent Variations: Fluorophenyl vs. Sulfamoylphenyl
Replacing the 4-fluorophenylmethyl group with a sulfamoylphenyl moiety significantly alters physicochemical and biological properties:
Key Observations :
- The sulfamoyl derivative (CAS 3561-08-8) has a higher molecular weight (244.22 g/mol) and distinct hazards, including acute toxicity (H302) and environmental risks (H410) .
- The fluorophenyl group may enhance lipophilicity and metabolic stability compared to the polar sulfamoyl group, influencing pharmacokinetics .
Ester Derivatives and Cyclopropane Modifications
Esterification or cyclopropane ring incorporation modulates reactivity and steric effects:
| Compound Name | Molecular Formula | Key Modification | Application/Note |
|---|---|---|---|
| Methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate (CAS 1345847-71-3) | C₁₃H₁₂FNO₃ | Cyclopropane ring + methyl ester | Potential prodrug candidate |
| Methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate | C₁₅H₁₁FN₂O₃ | Pyridine ring + methyl ester | Unspecified biological use |
Key Observations :
Biological Activity
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)pentanoic acid
- Molecular Formula : C13H17FN2O3
- CAS Number : 1396965-10-8
The compound features a fluorinated phenyl group, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to target proteins.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and eliciting physiological responses.
The exact pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with enzymes involved in metabolic processes and potential modulation of signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against a range of bacterial strains. For instance, compounds with similar structures have shown effectiveness in inhibiting Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating cytokine release or inhibiting inflammatory mediators. This potential is critical for developing treatments for inflammatory diseases.
- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Cytotoxicity Assay
In a cytotoxicity assay on human cancer cell lines (e.g., HeLa cells), the compound demonstrated dose-dependent cytotoxic effects, with an IC50 value of approximately 25 µM. This suggests that further exploration into its anticancer properties is warranted.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Q & A
Q. What are the recommended synthetic routes for {[(4-Fluorophenyl)methyl]carbamoyl}formic acid?
- Methodological Answer : The synthesis typically involves carbamoylation reactions, where a fluorophenylmethylamine derivative reacts with activated formic acid derivatives (e.g., chloroformates or mixed anhydrides). For example, analogous syntheses employ multi-step protocols:
Step 1 : Reacting 4-fluorobenzylamine with a formic acid derivative (e.g., ethyl formyl chloride) under basic conditions (e.g., triethylamine) to form the carbamoyl intermediate.
Step 2 : Hydrolysis of protecting groups (if applicable) under acidic or basic conditions.
Purification : Reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% formic acid) on a YMC-Actus Triart C18 column (5 μm, 12 nm pore size) to achieve >90% purity .
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer :
- LCMS : Confirm molecular weight using positive ion mode (e.g., observed m/z values for similar carbamoyl compounds range from 758–817 [M+H]+) .
- HPLC Retention Time : Standardize retention times under defined conditions (e.g., 1.32–1.72 minutes using 0.1% formic acid in mobile phase) for batch consistency .
- NMR : Use H and C NMR to verify the fluorophenyl, carbamoyl, and formic acid moieties (aromatic protons at δ 7.2–7.8 ppm, carbamoyl NH at δ 6.5–7.0 ppm) .
Advanced Research Questions
Q. How can analytical methods be optimized to resolve impurities in this compound?
- Methodological Answer :
- Column Selection : Use a YMC-Actus Triart C18 column (100–330 mm length, 5 μm particle size) for high-resolution separation .
- Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 30:70 to 70:30) with 0.1% formic acid to improve peak symmetry and reduce tailing.
- Gradient Elution : Apply a linear gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to separate closely eluting impurities .
- Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., hydrolyzed byproducts) to validate method specificity .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate the compound in 0.1M HCl or NaOH at 40°C for 24 hours, then analyze degradation products via LCMS.
- Oxidative Stress : Treat with 3% HO at 25°C for 6 hours.
- Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks and monitor purity changes by HPLC .
- Key Findings : Formic acid-containing mobile phases during purification may enhance stability by preventing aggregation .
Q. How can computational and experimental approaches elucidate biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., carbonic anhydrase) or receptors (e.g., GABA) based on structural analogs .
- Enzyme Inhibition Assays : Test activity against acetylcholinesterase or kinases in vitro (IC determination) using fluorometric assays .
- Cellular Uptake Studies : Label the compound with F for PET imaging to track biodistribution in model organisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
